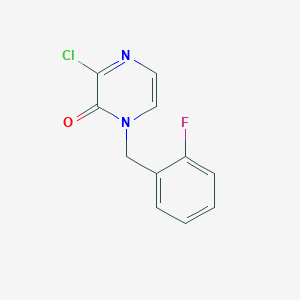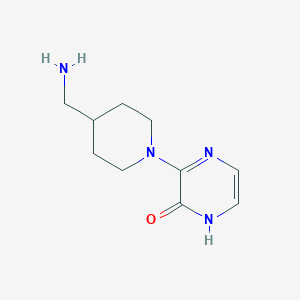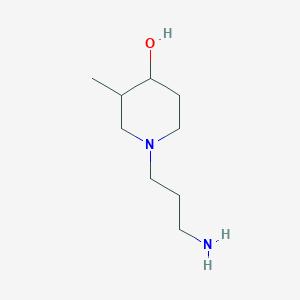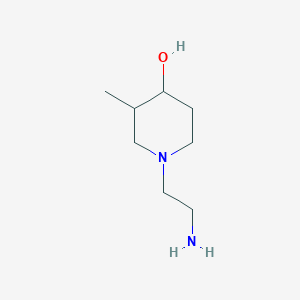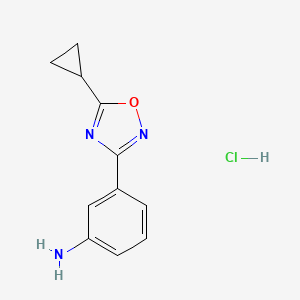
Clorhidrato de 3-(5-ciclopropil-1,2,4-oxadiazol-3-il)anilina
Descripción general
Descripción
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Afecciones del sistema nervioso central
El compuesto es un nuevo agonista de la benzodiazepina . Se ha utilizado en el tratamiento de afecciones del sistema nervioso central, especialmente convulsiones y estados ansiolíticos . Esto lo convierte en un posible candidato para aplicaciones psicofarmacológicas .
Agentes antiinfecciosos
1,2,4-oxadiazoles, que es parte del compuesto, se han sintetizado como agentes antiinfecciosos . Han mostrado actividades antibacterianas, antivirales, antileishmaniales . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de diversas enfermedades infecciosas.
Aplicaciones anticancerígenas
Se ha identificado que los oxadiazoles tienen aplicaciones anticancerígenas potenciales . Por lo tanto, el compuesto podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Aplicaciones vasodilatadoras
Los oxadiazoles también se han identificado como posibles vasodilatadores . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de afecciones que requieren la dilatación de los vasos sanguíneos.
Aplicaciones anticonvulsivas
Como se mencionó anteriormente, el compuesto se ha utilizado en el tratamiento de convulsiones . Esto sugiere que podría usarse potencialmente como anticonvulsivo.
Aplicaciones antidiabéticas
Los oxadiazoles se han identificado como posibles agentes antidiabéticos . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de la diabetes.
Actividad antiviral contra los flavivirus
Los derivados del 1,2,4-oxadiazol han mostrado una potente actividad antiviral contra el ZIKV y otros flavivirus médicamente importantes, incluidos DENV, JEV y el virus de la fiebre porcina clásica (CSFV) . Esto sugiere que el compuesto podría usarse potencialmente en la investigación y el tratamiento antiviral.
Inhibidores de la acetilcolinesterasa
Los derivados de 5-fenil-1,3,4-oxadiazol se han evaluado como inhibidores de la acetilcolinesterasa . Esto sugiere que el compuesto podría usarse potencialmente en el tratamiento de afecciones como la enfermedad de Alzheimer, que están asociadas con la actividad de la acetilcolinesterasa.
Análisis Bioquímico
Biochemical Properties
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind with high affinity to benzodiazepine receptors, exhibiting both agonist and antagonist activities . This interaction suggests its potential use in modulating neurotransmitter activity and influencing central nervous system functions. Additionally, the compound’s structure allows it to participate in hydrogen bonding, which is crucial for its interaction with target biomolecules .
Cellular Effects
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to benzodiazepine receptors highlights its role in modulating neurotransmitter activity . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrogen bond acceptor properties of the compound’s oxadiazole ring play a crucial role in its binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal central nervous system depression, while higher doses can lead to significant changes in behavior and cellular function . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes multi-step processes involving both oxidation and conjugation reactions . These metabolic pathways influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLJFKFOHOULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)



![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)

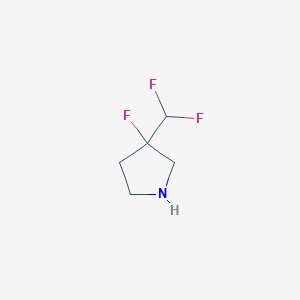

![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)

